N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide
Overview
Description
N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide is a chemical compound with the molecular formula C23H39NO2. It is a member of the fatty acyls class, specifically falling under the category of fatty amides and N-acyl amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide typically involves the reaction of arachidonic acid with 2-methyl-2S-hydroxy-ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxy derivatives, while reduction can produce simpler amides .
Scientific Research Applications
N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide has diverse applications in scientific research:
Chemistry: Used as a model compound to study fatty acid metabolism and synthesis.
Biology: Investigated for its role in cellular signaling pathways.
Medicine: Explored for potential therapeutic effects in neurodegenerative diseases and inflammation.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to modulate endocannabinoid signaling, which plays a crucial role in various physiological processes. The compound binds to cannabinoid receptors, influencing cellular responses and signaling cascades .
Comparison with Similar Compounds
Similar Compounds
N-arachidonoyl ethanolamine: Another fatty acid amide with similar biological activities.
N-oleoyl ethanolamine: Shares structural similarities and is involved in lipid signaling.
N-palmitoyl ethanolamine: Known for its anti-inflammatory properties.
Uniqueness
N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide is unique due to its specific structure, which imparts distinct biological activities and interactions with molecular targets. Its methyl and hydroxy groups contribute to its unique properties compared to other fatty acid amides .
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[(2S)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNMZCWZEMNFCR-AQNSPSBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC[C@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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